P2Y1 Receptor Antagonism: Cross-Study Potency Comparison vs. Structural Analog
In a FLIPR-based calcium flux assay using washed human platelets stimulated with 1 µM 2-methylthio-ADP, the target compound (CHEMBL3105195) demonstrated an IC50 of 11 nM for P2Y1 receptor antagonism [1]. A closely related structural analog, BDBM50429537 (CHEMBL2333770), tested in an identical assay system, showed an IC50 of 29 nM [2]. This represents a 2.6-fold greater potency for the target compound.
| Evidence Dimension | P2Y1 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50: 11 nM |
| Comparator Or Baseline | BDBM50429537 / CHEMBL2333770 (IC50: 29 nM) |
| Quantified Difference | 2.6-fold (target is more potent) |
| Conditions | Washed human platelets; 1 µM 2-methylthio-ADP-induced calcium flux (FLIPR assay) |
Why This Matters
For labs studying P2Y1-mediated platelet activation, a 2.6-fold improvement in potency can critically reduce compound usage and increase assay window compared to commercially available in-class analogs.
- [1] BindingDB Entry BDBM50445206 (CHEMBL3105195). Antagonist activity at P2Y1 receptor, IC50: 11 nM. View Source
- [2] BindingDB Entry BDBM50429537 (CHEMBL2333770). Antagonist activity at P2Y1 receptor, IC50: 29 nM. View Source
